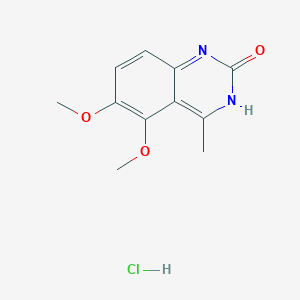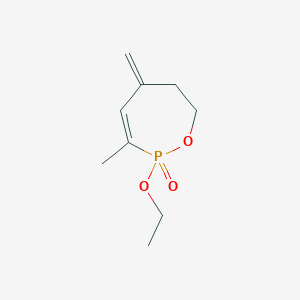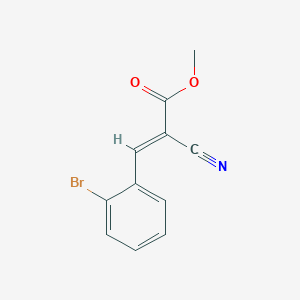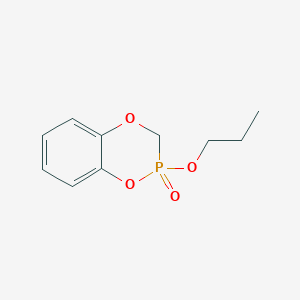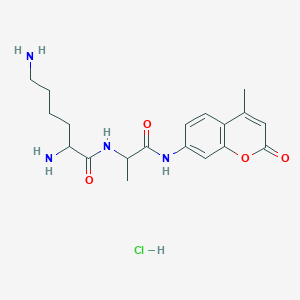
1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)-, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. DMAPA is a versatile molecule that can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- depends on its specific application. In drug delivery systems, 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can form micelles or nanoparticles in aqueous solutions, which can encapsulate hydrophobic drugs and protect them from degradation. The pH-sensitive property of 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- allows the drug to be released in response to the changes in the pH of the target site, such as the acidic environment of tumors. In fluorescence imaging, 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can emit fluorescence signals in response to the changes in pH, which can be detected by fluorescence microscopy. In enzyme inhibition, 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can bind to the active site of the enzyme and inhibit its activity, which can be used as a therapeutic strategy for diseases associated with enzyme dysfunction.
Efectos Bioquímicos Y Fisiológicos
1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- has been shown to have various biochemical and physiological effects, depending on its concentration and exposure time. In vitro studies have demonstrated that 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can inhibit the proliferation and migration of cancer cells, and induce apoptosis. 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can also modulate the activity of various enzymes, such as cholinesterases and tyrosinase, which are involved in the regulation of neurotransmitters and melanin synthesis, respectively. In vivo studies have shown that 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can reduce the tumor growth and metastasis in animal models, and improve the cognitive function and memory in aged mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- has several advantages for lab experiments, such as its high solubility in water and organic solvents, its pH-sensitive property, and its ability to form micelles and nanoparticles. 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can also be easily modified to introduce functional groups, such as amino and carboxyl groups, which can be used for conjugation with other molecules. However, 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- also has some limitations, such as its potential toxicity and side effects, which need to be carefully evaluated in vitro and in vivo. 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can also be affected by the environmental conditions, such as temperature and pH, which can affect its stability and activity.
Direcciones Futuras
There are several future directions for research on 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)-, such as the development of new synthesis methods, the optimization of drug delivery systems, the exploration of new applications in fluorescence imaging and enzyme inhibition, and the evaluation of its safety and toxicity in clinical trials. 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can also be used as a platform for the development of new drugs and diagnostic tools, which can have significant impact on various fields, such as cancer therapy and neurodegenerative diseases.
Métodos De Síntesis
1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can be synthesized using different methods, including the reaction between 3-chlorophenol and 3-dimethylaminophenol in the presence of sodium hydroxide, or the reaction between 3-chlorophenol and dimethylamine in the presence of sodium hydroxide and copper powder. The yield of 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
Aplicaciones Científicas De Investigación
1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- has been widely used in scientific research due to its unique properties, such as its ability to act as a pH-sensitive drug carrier, fluorescence probe, and enzyme inhibitor. 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can also be used as a building block for the synthesis of other compounds, such as dendrimers and polymers. In drug delivery systems, 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can be used to enhance the solubility and stability of drugs, and to improve drug targeting and release. In fluorescence imaging, 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can be used as a pH-sensitive probe to monitor the pH changes in living cells and tissues. In enzyme inhibition, 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propiedades
Número CAS |
104177-42-6 |
|---|---|
Nombre del producto |
1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- |
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3-[4-(dimethylamino)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H17NO3/c1-12(2)9-3-5-11(6-4-9)15-8-10(14)7-13/h3-6,10,13-14H,7-8H2,1-2H3 |
Clave InChI |
NHRKGUOSHMVHJK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)OCC(CO)O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)OCC(CO)O |
Sinónimos |
1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



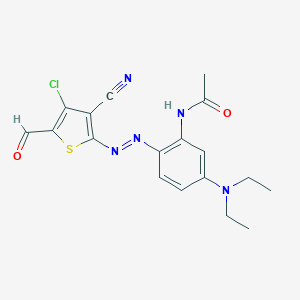
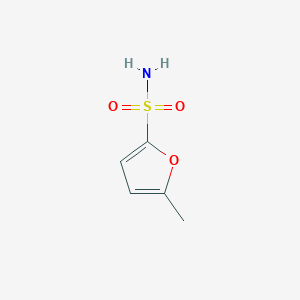
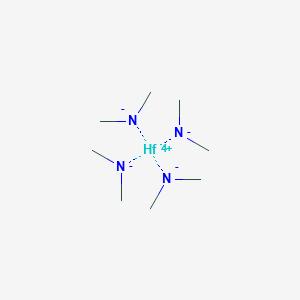
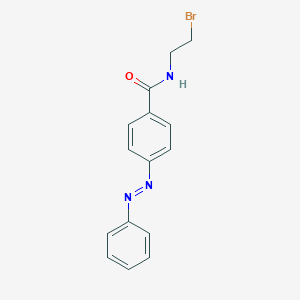
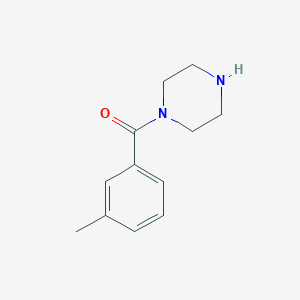
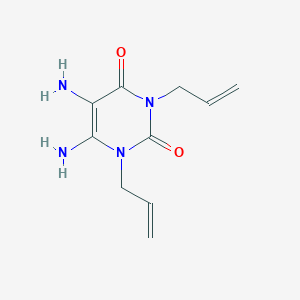
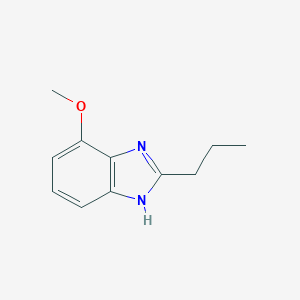
![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)
